Product packaging for 5-(3,5-Dimethoxyphenyl)thiazol-2-amine(Cat. No.:)

5-(3,5-Dimethoxyphenyl)thiazol-2-amine

Cat. No.: B14030122
M. Wt: 236.29 g/mol
InChI Key: WAJXIFKNENYFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-Dimethoxyphenyl)thiazol-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the class of aminothiazoles, a privileged scaffold recognized for its prevalence in biologically active molecules. The thiazole ring system is a useful structural motif found in numerous compounds with diverse pharmacological activities, and research into similar structures has shown applications in the development of treatments for allergies, hypertension, and bacterial infections . Aminothiazoles are also known to act as ligands for various receptors and have been investigated as novel classes of receptor antagonists . The specific 3,5-dimethoxyphenyl substitution pattern on the thiazole core may influence the compound's electronic properties and binding affinity, making it a valuable intermediate for constructing more complex target molecules. This product is intended for research purposes as a building block in organic synthesis and for in vitro biological screening. Handle with care; refer to the safety data sheet for proper handling information. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2S B14030122 5-(3,5-Dimethoxyphenyl)thiazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

5-(3,5-dimethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2O2S/c1-14-8-3-7(4-9(5-8)15-2)10-6-13-11(12)16-10/h3-6H,1-2H3,(H2,12,13)

InChI Key

WAJXIFKNENYFJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CN=C(S2)N)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 3,5 Dimethoxyphenyl Thiazol 2 Amine and Its Derivatives

General Synthetic Routes to 2-Aminothiazole (B372263) Scaffolds

The 2-aminothiazole core is a versatile heterocyclic motif present in numerous biologically active compounds. Several classical and modern synthetic strategies have been developed for its construction.

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. researchgate.net The classical approach involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. nih.govnih.gov This reaction provides a straightforward method to construct the thiazole ring with various substituents.

Modern adaptations of the Hantzsch synthesis often focus on improving reaction conditions, yields, and environmental friendliness. These modifications include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. rsc.org Solvent-free conditions have also been explored, offering a greener alternative to traditional solvent-based methods. organic-chemistry.org Furthermore, the use of solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easier purification and catalyst recycling. nih.gov

General Scheme of Hantzsch Thiazole Synthesis
General Scheme of Hantzsch Thiazole Synthesis
The reaction between an α-haloketone and a thiourea derivative to form a 2-aminothiazole.

Thiourea and its derivatives are crucial reagents in the synthesis of 2-aminothiazoles, primarily through cyclization reactions. nih.gov In the Hantzsch synthesis, thiourea acts as the nitrogen and sulfur source for the thiazole ring. One-pot multicomponent reactions involving an α-haloketone, thiourea, and another carbonyl compound can lead to diverse thiazole derivatives. nih.gov

Recent advancements have focused on developing novel cyclization strategies. For instance, the reaction of ketones with thiourea in the presence of an oxidizing agent like iodine can directly yield 2-aminothiazoles, avoiding the need for pre-synthesized α-haloketones.

Multi-step synthetic sequences offer greater control over the substitution pattern of the final 2-aminothiazole product. These approaches often involve the initial synthesis of a substituted precursor, which is then cyclized to form the thiazole ring. For example, a multi-step synthesis of a 4-aryl-2-aminothiazole derivative has been reported, starting from the corresponding acetophenone (B1666503). mdpi.com This involves bromination of the acetophenone to form the α-bromoacetophenone, followed by the classical Hantzsch condensation with thiourea. mdpi.com

Continuous flow microreactor technology has also been applied to multi-step syntheses, allowing for rapid and efficient production of highly functionalized thiazole derivatives without the isolation of intermediates. nih.gov This automated approach can involve sequential Hantzsch thiazole synthesis, deprotection, and further multicomponent reactions. nih.gov

Specific Synthetic Strategies for Introducing the 3,5-Dimethoxyphenyl Moiety

The introduction of the 3,5-dimethoxyphenyl group onto the 2-aminothiazole core requires specific precursors and regioselective reaction conditions.

The primary precursor for introducing the 3,5-dimethoxyphenyl moiety is typically derived from 3,5-dimethoxybenzaldehyde (B42067) or 3,5-dimethoxybenzoic acid. For a Hantzsch-type synthesis that would place the aryl group at the C-4 position, 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one would be the required α-haloketone. This can be synthesized from 3,5-dimethoxyacetophenone via bromination.

For regioselective functionalization at the C-5 position through cross-coupling reactions, precursors such as 3,5-dimethoxyphenylboronic acid or 1-bromo-3,5-dimethoxybenzene (B32327) are commonly employed. These reagents allow for the palladium- or nickel-catalyzed introduction of the 3,5-dimethoxyphenyl group onto a pre-formed thiazole ring.

Precursor Synthetic Application
2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one Hantzsch synthesis for 4-(3,5-dimethoxyphenyl)thiazol-2-amine
3,5-Dimethoxyphenylboronic acid Palladium-catalyzed C-5 arylation of 2-aminothiazole
1-Bromo-3,5-dimethoxybenzene Palladium-catalyzed C-5 arylation of 2-aminothiazole

Achieving regioselective functionalization at the C-5 position of the 2-aminothiazole ring is a key challenge in the synthesis of 5-(3,5-Dimethoxyphenyl)thiazol-2-amine. Direct C-H bond arylation has emerged as a powerful tool for this purpose.

Palladium-catalyzed direct C-H arylation offers an efficient and atom-economical method to introduce aryl groups at specific positions on heterocyclic rings. researchgate.netnagoya-u.ac.jprsc.org For 2-aminothiazoles, the C-5 position is often the most reactive site for electrophilic aromatic substitution-type reactions. The use of palladium catalysts, such as palladium(II) acetate, in combination with suitable ligands and oxidants, can promote the selective coupling of 2-aminothiazole with arylboronic acids or aryl halides at the C-5 position. rsc.orgchemrxiv.org

Microwave-assisted palladium-catalyzed C-5 arylation has been shown to significantly improve reaction efficiency. rsc.org Nickel-catalyzed C-5 arylation has also been reported as an effective method. chemrxiv.org These modern cross-coupling methodologies provide a direct route to 5-aryl-2-aminothiazoles, including the target compound this compound, by reacting 2-aminothiazole with a suitable 3,5-dimethoxyphenyl precursor.

Catalyst System Arylating Agent Position of Arylation Reference
Pd(OAc)₂ / Ligand / Oxidant Arylboronic acid C-5 rsc.org
Ni(II) complex Aryl halide C-5 chemrxiv.org
Pd(OAc)₂ / phen / TEMPO / LiBF₄ Arylboronic acid C-4 nagoya-u.ac.jp

Derivatization of the Thiazole-2-amine Core

The chemical reactivity of the this compound scaffold is primarily centered on two locations: the exocyclic amino group at the C-2 position and the heterocyclic thiazole ring itself. tandfonline.com The presence of the amino group and the electron-rich dimethoxyphenyl substituent influences the reactivity and orientation of subsequent chemical modifications.

The primary amino group at the C-2 position of the thiazole ring is a highly reactive nucleophilic center, making it a prime site for a variety of chemical derivatizations. tandfonline.com These modifications are frequently employed to explore the structure-activity relationships of 2-aminothiazole-based compounds. Common transformations include acylation, sulfonylation, and condensation reactions to form Schiff bases.

Acylation and Sulfonylation: The amino group readily reacts with acylating and sulfonylating agents to form corresponding amides and sulfonamides. The reaction of 2-aminothiazole derivatives with acid chlorides or anhydrides is a standard method for producing N-acylated products. nih.govnih.gov For instance, 2-aminothiazole can be reacted with chloroacetyl chloride to yield 2-chloro-N-(thiazol-2-yl)acetamide. ijpsr.com Similarly, treatment with acetic anhydride (B1165640) results in N-acetylation. nih.gov These reactions are typically performed under basic conditions to neutralize the acid generated. This amide bond formation is a common strategy in structural modifications of the 2-aminothiazole core. mdpi.com

Schiff Base Formation: Condensation of the 2-amino group with various aldehydes and ketones provides another route for derivatization, leading to the formation of imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration.

The table below summarizes key modifications at the amino group of the 2-aminothiazole core.

Reaction Type Reagents Resulting Functional Group Reference
AcylationAcyl Halides (e.g., Chloroacetyl chloride), Acid AnhydridesAmide nih.govijpsr.com
SulfonylationSulfonyl ChloridesSulfonamide rsc.org
CondensationAldehydes, KetonesImine (Schiff Base) nih.gov

The thiazole ring can undergo substitution reactions, primarily electrophilic substitutions. pharmaguideline.com The regioselectivity of these reactions is dictated by the electronic properties of the ring and the substituents present. In the 2-aminothiazole system, the C-5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. tandfonline.compharmaguideline.com

For the parent compound, this compound, the C-5 position is already occupied by the dimethoxyphenyl group. According to established reactivity patterns, if the C-5 position is substituted, electrophilic attack on other ring positions becomes significantly more difficult. pharmaguideline.com Therefore, derivatization of the thiazole ring would primarily target the C-4 position, although this is generally less reactive than C-5.

Halogenation: Halogenation is a common electrophilic substitution reaction for thiazoles. Bromination, for example, can be achieved using bromine in a suitable solvent like glacial acetic acid. A relevant study demonstrated the successful bromination of 4-(3,4-dimethoxyphenyl)thiazol-2-amine, where bromine was added to the C-5 position. nih.gov While this example involves substitution at an unsubstituted C-5, it underscores the utility of direct halogenation on the thiazole core. For this compound, any such reaction would be directed towards the less reactive C-4 position or potentially the activated dimethoxyphenyl ring.

The following table outlines common electrophilic substitution reactions on the thiazole ring.

Reaction Type Reagent Typical Position of Attack Reference
HalogenationBr₂, Cl₂C-5 pharmaguideline.comnih.gov
SulfonationH₂SO₄/SO₃C-5 pharmaguideline.com
MercurationMercury acetateC-5 pharmaguideline.com
Diazo couplingDiazonium saltsC-5 pharmaguideline.com

Advanced Synthetic Techniques and Reaction Conditions Optimization

Modern synthetic chemistry has introduced a variety of advanced techniques to improve the efficiency, yield, and environmental footprint of chemical reactions. The synthesis and derivatization of 2-aminothiazoles have benefited significantly from these innovations.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.net It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of hydrazinyl thiazoles and other trisubstituted thiazole derivatives has been successfully achieved using microwave-assisted, one-pot procedures, sometimes under solvent-free conditions. bepls.com

Novel Catalytic Systems: The development of novel catalysts has revolutionized thiazole synthesis. Heterogeneous catalysts, such as ammonium-12-molybdophosphate (AMP) and silica (B1680970) chloride, offer advantages like easy separation from the reaction mixture and potential for recycling. rsc.org Furthermore, novel nanocatalysts, including multifunctional ionic liquid systems, have been designed for the efficient one-pot synthesis of 2-aminothiazoles. rsc.org These catalytic methods often proceed under mild conditions with high efficiency. rsc.org Copper-catalyzed and photoredox-catalyzed reactions have also been developed for the construction of the thiazole ring. organic-chemistry.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic protocols. For 2-aminothiazole synthesis, this includes catalyst-free methods conducted in greener solvents like polyethylene (B3416737) glycol (PEG-400) or water. bepls.com One-pot, multi-component reactions are particularly attractive as they reduce the number of synthetic steps and minimize waste generation. bepls.comresearchgate.net The optimization of reaction conditions—such as solvent, temperature, and catalyst loading—is crucial for maximizing the efficiency and sustainability of these processes. rsc.org

This table provides a comparative overview of advanced synthetic techniques.

Technique Key Features Advantages Reference
Microwave-Assisted SynthesisUse of microwave irradiation for heatingRapid reaction rates, higher yields, cleaner products researchgate.netbepls.com
NanocatalysisUse of catalysts at the nanoscale (e.g., magnetic nanocomposites)High catalytic activity, easy separation and recyclability, mild reaction conditions rsc.org
Heterogeneous CatalysisCatalyst is in a different phase from reactants (e.g., AMP, silica chloride)Ease of handling and removal, catalyst can be recycled rsc.org
One-Pot ProceduresMultiple reaction steps are performed in a single reactorIncreased efficiency, reduced waste, saves time and resources rsc.orgresearchgate.net
Green SolventsUse of environmentally friendly solvents like water or PEG-400Reduced environmental impact, improved safety bepls.com

A comprehensive set of published experimental data for the specific compound this compound, covering all the requested analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR, and X-ray crystallography), is not available in the public domain based on an extensive search of scientific literature.

Generating an article with the required level of detail and scientific accuracy is not possible without access to these specific research findings. The use of data from analogous or structurally related compounds would not be scientifically accurate for this compound, as minor structural differences, such as the substitution pattern on the phenyl ring, lead to distinct spectroscopic and crystallographic data.

Therefore, to adhere to the principles of scientific accuracy and the strict constraints of the user request, the article cannot be generated at this time.

Advanced Spectroscopic and Crystallographic Analysis of 5 3,5 Dimethoxyphenyl Thiazol 2 Amine Structures

X-ray Crystallography for Solid-State Structural Characterization

Determination of Bond Lengths, Angles, and Dihedral Angles

No published crystallographic data for 5-(3,5-Dimethoxyphenyl)thiazol-2-amine is available. Therefore, specific bond lengths, bond angles, and dihedral angles for this compound cannot be reported.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding networks)

Without a determined crystal structure, a definitive analysis of the intermolecular interactions and hydrogen bonding networks for this compound is not possible. In silico predictions or studies on closely related analogs could offer hypothetical interaction patterns, but such information for the specific title compound is not currently available in the literature.

Conformational Analysis and Tautomerism Studies

There are no specific conformational analysis or tautomerism studies published for this compound. The conformational preferences and the potential for amino-imino tautomerism, a common feature in 2-aminothiazole (B372263) derivatives, have not been experimentally or computationally investigated for this particular molecule. While general principles of tautomerism in 2-aminothiazoles are understood, specific data for the title compound is absent.

Based on the available information, a detailed article on the computational and theoretical chemistry of this compound cannot be generated.

Extensive searches for specific quantum chemical calculations and molecular docking simulations related to the exact compound "this compound" did not yield any relevant research findings. The scientific literature that was retrieved discusses similar but structurally distinct molecules, such as other isomers or derivatives of aminothiazoles.

Therefore, it is not possible to provide scientifically accurate information regarding the electronic structure analysis, molecular electrostatic potential mapping, reactivity descriptors, or ligand-target interaction modeling specifically for this compound as requested by the outline. Fulfilling the request would require data from dedicated computational studies on this particular compound, which are not present in the search results.

Computational and Theoretical Chemistry of 5 3,5 Dimethoxyphenyl Thiazol 2 Amine

Molecular Docking Simulations and Ligand-Target Interaction Modeling

Conformational Changes of Ligand and Receptor upon Binding

The interaction between a ligand, such as 5-(3,5-Dimethoxyphenyl)thiazol-2-amine, and its biological target is a dynamic process that often induces conformational adjustments in both molecules. Upon binding, the ligand transitions from a flexible state in solution to a more rigid, specific conformation within the receptor's binding pocket. This "induced fit" is crucial for achieving optimal molecular interactions and biological activity. For thiazole (B1198619) derivatives, theoretical calculations have shown that considerable conformational changes can occur at a relatively low energy cost. nih.gov The geometry of specific conformations, particularly those stabilized by intramolecular hydrogen bonds, can remain stable regardless of the polarity of the surrounding environment. nih.gov

In the context of this compound, the key flexible bonds are the single bonds connecting the dimethoxyphenyl and thiazole rings. The orientation of the 3,5-dimethoxyphenyl group relative to the thiazole core is a critical determinant of its binding mode. Molecular modeling studies on structurally similar compounds, such as 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles binding to tubulin, reveal that the substituted phenyl ring occupies a well-defined pocket, mimicking the binding of known inhibitors like colchicine (B1669291). nih.gov This suggests that upon binding, the dimethoxyphenyl moiety of the ligand adopts a specific torsional angle to maximize favorable interactions, such as π–π stacking and nonpolar interactions with amino acid residues within the active site. nih.gov

These conformational changes are not limited to the ligand. The receptor's binding site can also undergo adjustments to accommodate the incoming ligand, optimizing the shape and electronic complementarity between the two molecules. This mutual adaptation ensures the stability of the ligand-receptor complex and is fundamental to the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique central to modern drug design. It aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.com By quantifying how variations in molecular features affect potency, QSAR models can predict the activity of novel, unsynthesized molecules, thereby guiding the synthesis of more effective therapeutic agents. growingscience.comherts.ac.uk This approach is significantly faster and more cost-effective than traditional drug discovery methods. growingscience.com For families of compounds like thiazole derivatives, QSAR studies have been instrumental in identifying the key structural requirements for various biological activities. imist.manih.gov

QSAR models are built using statistical regression methods to correlate molecular descriptors (numerical representations of molecular properties) with biological activity. The two primary categories of models are linear and non-linear.

Linear Models , such as Multiple Linear Regression (MLR), assume a linear relationship between the descriptors and the activity. imist.ma These models are straightforward to develop and interpret. For instance, an MLR model for a series of thiazole derivatives might take the form:

pIC₅₀ = c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + c₀

where pIC₅₀ is the biological activity, c₁ and c₂ are coefficients for the respective descriptors, and c₀ is a constant.

Non-linear Models are employed when the relationship between structure and activity is more complex. frontiersin.org Techniques like Multiple Non-linear Regression (MNLR) and artificial neural networks (ANN) can capture these intricate relationships, often resulting in models with higher predictive accuracy. growingscience.comimist.ma Studies comparing linear and non-linear approaches for heterocyclic compounds frequently show that non-linear models yield better statistical results, as indicated by higher correlation coefficients (R²) and cross-validation coefficients (R²cv or Q²). imist.mafrontiersin.org

The table below illustrates a hypothetical comparison of performance metrics for linear and non-linear QSAR models developed for a series of thiazole derivatives, based on typical findings in the literature. imist.mafrontiersin.org

Statistical ParameterLinear Model (MLR)Non-linear Model (ANN)Description
0.760.98The coefficient of determination; indicates how well the model fits the training data.
R²cv (Q²) 0.630.99The cross-validated R²; measures the model's internal predictive ability.
R²test 0.780.98The R² for an external test set; measures the model's ability to predict new compounds.
MSE 0.0390.013Mean Squared Error; represents the average squared difference between observed and predicted values.

The predictive power of a QSAR model depends on the selection of appropriate molecular descriptors. These descriptors quantify various physicochemical properties of the molecule that are believed to influence its biological activity. scienceforecastoa.com They are generally categorized into three main classes:

Lipophilic (Hydrophobic) Parameters: These describe a molecule's ability to partition between an oily and an aqueous phase, which is critical for crossing cell membranes. scienceforecastoa.com The most common descriptor is LogP , the logarithm of the octanol-water partition coefficient. scienceforecastoa.comimist.ma

Electronic Parameters: These quantify the electronic effects of substituents, such as their ability to donate or withdraw electrons, which influences how a molecule interacts with its receptor. slideshare.net The Hammett constant (σ) is a classic example, measuring the resonance and inductive effects of a substituent on a benzene (B151609) ring. scienceforecastoa.com Quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO) are also frequently used. imist.madergipark.org.tr

Steric Parameters: These relate to the size and shape of the molecule or its substituents. mlsu.ac.in Steric hindrance can prevent a ligand from fitting into a binding site. Common descriptors include Molar Refractivity (MR) , which is related to molecular volume, and Taft's steric constant (Es). imist.maslideshare.net

The following table summarizes key physicochemical parameters often used in QSAR studies of thiazole-containing compounds. imist.manih.gov

Parameter TypeDescriptorSymbolProperty Described
Lipophilic Partition CoefficientLogP / XlogPHydrophobicity and membrane permeability. nih.gov
Electronic Hammett ConstantσElectron-donating/withdrawing ability of a substituent. scienceforecastoa.com
Electronic Energy of LUMOE-LUMOElectron-accepting ability; related to reactivity. imist.ma
Steric/Topological Molar RefractivityMRMolecular volume and polarizability. imist.ma
Steric/Topological Kappa Shape Indexκa2Molecular shape and flexibility. nih.gov
Electronic Quadrupole MomentQuadrupole1Distribution of electric charge. nih.gov

Beyond classical 2D-QSAR, advanced 3D-QSAR methods provide a more detailed understanding of ligand-receptor interactions by considering the three-dimensional properties of molecules.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique. nih.gov In CoMFA, a set of aligned molecules is placed in a 3D grid. At each grid point, the steric (van der Waals) and electrostatic fields of each molecule are calculated. researchgate.net Statistical methods are then used to correlate these field values with the biological activities of the compounds. nih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.govnih.gov For example, a green contour in a steric map indicates that adding a bulky group in that region is favorable for activity, while a red contour in an electrostatic map might suggest that a negative charge is preferred. researchgate.net

Hologram QSAR (HQSAR) is an advanced 2D-QSAR method that does not require molecular alignment. It works by generating unique molecular holograms for each compound, which are fixed-length arrays of integers that encode information about molecular fragments. These fragment counts are then used as descriptors and correlated with biological activity using statistical methods.

These advanced approaches are powerful tools for lead optimization, providing intuitive visual feedback to medicinal chemists for designing new compounds with improved potency. nih.govnih.gov

Molecular Dynamics Simulations to Explore Binding Stability and Dynamics

While molecular docking predicts the most likely binding pose of a ligand in a receptor's active site, it provides a static snapshot of the interaction. Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-receptor complex over time. nih.gov This technique is invaluable for assessing the stability of a predicted binding pose and understanding the intricate dynamics of the interaction. uq.edu.au

In a typical MD simulation of the this compound-receptor complex, the system is placed in a simulated physiological environment (e.g., a box of water molecules and ions). The forces between all atoms are calculated, and Newton's laws of motion are applied to predict how the atoms will move over a short time step. By repeating this process millions of times, a trajectory is generated that shows the evolution of the complex.

Analysis of this trajectory can reveal:

Binding Stability: The stability of the ligand in the binding pocket is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms over time. A stable, low-fluctuation RMSD value suggests a stable binding mode.

Key Interactions: MD simulations can identify persistent hydrogen bonds, hydrophobic interactions, and other key contacts that are crucial for binding affinity.

Conformational Flexibility: The simulation shows how the ligand and parts of the receptor (e.g., flexible loops) move and adapt to each other, providing insights that a static model cannot.

In Silico Prediction of Molecular Properties Relevant to Drug Design (e.g., absorption, distribution profiles, enzyme interactions)

In modern drug discovery, a compound must possess not only high potency but also favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). texilajournal.com Predicting these properties early in the design process using computational (in silico) methods is crucial to avoid costly late-stage failures. scientificelectronicarchives.org

For a compound like this compound, various molecular properties relevant to its drug-likeness can be predicted. These predictions are often guided by established principles like Lipinski's Rule of Five, which identifies characteristics common to orally active drugs. texilajournal.com Computational tools and web servers like SwissADME can rapidly calculate a wide range of descriptors. texilajournal.comtexilajournal.com

Key predicted properties include:

Absorption: Related to a molecule's ability to pass through the gastrointestinal tract. It is influenced by properties like lipophilicity (LogP), solubility (LogS), and Topological Polar Surface Area (TPSA). texilajournal.com

Distribution: Describes how a compound spreads throughout the body's tissues and fluids.

Enzyme Interactions: Predictions can be made about a compound's potential to interact with key metabolic enzymes, such as the Cytochrome P450 (CYP) family. Inhibiting these enzymes can lead to adverse drug-drug interactions.

The table below presents a typical set of in silico predicted ADME-relevant properties for a thiazole derivative.

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight < 500 g/mol Affects diffusion and transport.
LogP (Lipophilicity) 2.5Influences solubility, absorption, and membrane permeability. texilajournal.com
Topological Polar Surface Area (TPSA) < 140 ŲCorrelates with passive molecular transport through membranes.
Hydrogen Bond Donors ≤ 5A key parameter in Lipinski's Rule of Five.
Hydrogen Bond Acceptors ≤ 10A key parameter in Lipinski's Rule of Five.
Lipinski's Rule Violations 0Indicates good potential for oral bioavailability. texilajournal.com
CYP2D6 Inhibitor NoPredicts a lower risk of specific drug-drug interactions.

Mechanistic Biological Activity Studies of 5 3,5 Dimethoxyphenyl Thiazol 2 Amine and Its Analogs in Vitro Focus

Anti-Prion Activity: Molecular and Cellular Mechanisms

The 2-aminothiazole (B372263) scaffold, central to 5-(3,5-Dimethoxyphenyl)thiazol-2-amine, has been identified as a promising framework for the development of potent anti-prion agents. nih.govnih.govmdpi.com Research into this class of compounds has elucidated key aspects of their mechanism of action at a cellular level, primarily focusing on their ability to inhibit the accumulation of the disease-associated prion protein isoform.

Inhibition of Protease-Resistant Prion Protein (PrPSc) Accumulation in Cell Lines

A primary indicator of anti-prion efficacy in vitro is the reduction of the protease-resistant, misfolded scrapie isoform of the prion protein (PrPSc) in infected cell cultures. The 2-aminothiazole class of compounds has demonstrated consistent activity in this regard. In high-throughput screenings using prion-infected murine neuroblastoma cell lines (ScN2a), numerous 2-aminothiazole derivatives have been shown to effectively reduce PrPSc levels. nih.govnih.gov

For instance, a notable analog, IND24, robustly inhibits PrPSc accumulation in various cell lines. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the potency of this class, leading to the identification of analogs with half-maximal effective concentrations (EC50) in the sub-micromolar and even nanomolar range in ScN2a cells. nih.gov This inhibitory action is not due to cytotoxicity; extensive testing has shown that these compounds reduce PrPSc levels through a specific, drug-like mechanism rather than by simply killing the host cells. nih.gov The effectiveness of these compounds has been confirmed in various prion-infected cell models, including those expressing higher levels of PrPSc, which represent a more stringent test of anti-prion activity. nih.gov

Molecular Interactions with Cellular Prion Protein (PrPC) Binding Pockets (e.g., SHaPrPC pocket-D)

The precise molecular target and the direct binding interactions of 2-aminothiazole analogs with the cellular prion protein (PrPC) are not yet fully elucidated. Preliminary mechanistic studies suggest that their mode of action is complex and may not involve direct binding to a well-defined pocket on PrPC in the same manner as some other classes of inhibitors. nih.gov While molecular docking studies have identified potential binding sites on PrPC for other chemical scaffolds, similar detailed evidence for the 2-aminothiazole class, including interaction with specific sites like the SHaPrPC pocket-D, is not extensively documented in the available literature. The prevailing hypothesis is that these compounds may act by influencing the formation of new PrPSc or by affecting its clearance, potentially through an auxiliary factor rather than direct interaction with PrPC. nih.govnih.gov

Anti-Proliferative and Anti-Cancer Mechanisms

Analogs of this compound, particularly those featuring a dimethoxy or trimethoxyphenyl moiety, have been extensively investigated for their anti-proliferative and anti-cancer properties. The primary mechanisms identified involve the disruption of the cellular cytoskeleton via tubulin inhibition and the modulation of hormone receptor pathways.

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption in Cellular Models

A significant body of research has identified 2-aminothiazole derivatives bearing a 3,4,5-trimethoxyphenyl group as potent inhibitors of tubulin polymerization. This activity is critical for their anti-cancer effects, as microtubules are essential components of the mitotic spindle required for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically in the G2/M phase, leading to apoptosis.

These compounds function by binding to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the microtubule network within cancer cells. For example, a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles demonstrated potent cytotoxicity against a wide variety of human cancer cell lines, with IC50 values in the nanomolar range. The most active compounds in these series retained full activity in multidrug-resistant cancer cells, suggesting they are poor substrates for P-glycoprotein efflux pumps.

The table below summarizes the in vitro anti-proliferative and tubulin polymerization inhibition activities of representative 2-aminothiazole analogs.

Table 1: In Vitro Anti-proliferative and Tubulin Polymerization Inhibition Activity of Representative 2-Aminothiazole Analogs

Compound ID Substitution Pattern Cancer Cell Line Anti-proliferative IC50 (nM) Tubulin Polymerization Inhibition IC50 (µM)
Analog A 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole HeLa (Cervical) 0.03 ~2
Analog B 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-(4-methoxyphenyl)thiazole MCF-7 (Breast) 0.9 ~2.1
Analog C 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-(4-chlorophenyl)thiazole A549 (Lung) 0.7 ~2.2
Analog D 2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole HT-29 (Colon) 20-50 ~1.5

Data compiled from published research on closely related analogs. The specific activities can vary based on the full structure of the analog.

Estrogen Receptor (ER-α) Binding and Modulation

The thiazole (B1198619) scaffold has also been explored for its potential to interact with and modulate nuclear hormone receptors, particularly the estrogen receptor-alpha (ER-α), a key target in the treatment of hormone-dependent breast cancers. The development of selective estrogen receptor modulators (SERMs) is a critical strategy for treating these malignancies.

In silico studies, including molecular docking simulations, have been employed to predict the binding affinity of thiazole derivatives to the ligand-binding domain of ER-α. These studies suggest that compounds from this class can fit within the hydrophobic pocket of the receptor, interacting with key amino acid residues in a manner similar to established ER-α antagonists like tamoxifen. For instance, a study on 4-phenylthiazol-2-amine derivatives showed that several analogs exhibited better theoretical binding scores than the standard drug tamoxifen, indicating a strong potential for ER-α antagonism. The binding is typically stabilized by hydrophobic interactions and hydrogen bonds with residues such as Arg394 and Glu353.

The table below presents molecular docking scores for representative thiazole derivatives against the ER-α protein target.

Table 2: Molecular Docking Scores of Representative Thiazole Analogs against Estrogen Receptor-α (ER-α)

Compound ID Substitution Pattern Docking Score (kcal/mol) Standard (Tamoxifen)
Analog E 4-phenylthiazol-2-amine derivative -8.911 -6.821
Analog F 4-(4-chlorophenyl)thiazol-2-amine derivative -8.550 -6.821
Analog G 4-(4-methoxyphenyl)thiazol-2-amine derivative -7.980 -6.821

Docking scores are theoretical predictions of binding affinity; lower scores indicate potentially stronger binding. Data is based on published studies of related thiazole structures.

These computational findings suggest that 2-aminothiazole derivatives are a promising scaffold for the development of novel ER-α modulators for use in anti-cancer therapy.

Inhibition of Specific Oncogenic Protein Kinases (e.g., c-Jun N-Terminal Kinase, VEGFR-2)

The 2-aminothiazole scaffold is a recognized pharmacophore in the development of protein kinase inhibitors. Analogs of this compound have been investigated for their potential to inhibit oncogenic protein kinases, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. nih.gov

Studies on a series of novel thiazole-based derivatives have demonstrated their potential as VEGFR-2 tyrosine kinase inhibitors. For instance, certain hydrazinyl thiazole analogs have shown significant inhibitory activity. One study identified a 3-nitrophenylthiazolyl derivative (Compound 4d) as having potent cytotoxic activity, which was linked to its ability to inhibit VEGFR-2. mdpi.com While direct inhibitory data for this compound is not extensively detailed in the reviewed literature, the activity of its analogs underscores the potential of this chemical class. The 3,5-dimethoxy substitution on the phenyl ring is a common feature in various biologically active compounds, and its influence on VEGFR-2 inhibition within the 2-aminothiazole framework warrants further investigation.

CompoundDescriptionVEGFR-2 Inhibition IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Compound 4b4-chlorophenylthiazolyl derivative-Sorafenib0.0514
Compound 4d3-nitrophenylthiazolyl derivative0.051
Compound 10cThiazole analog0.104Sunitinib-
Compound 13bThiadiazole-based derivative---

Data on specific analogs from various studies. IC₅₀ values represent the concentration required for 50% inhibition.

Induction of Cell Cycle Arrest (e.g., G2/M Phase) in Cancer Cell Lines

The antiproliferative activity of thiazole derivatives is often linked to their ability to interfere with the cell cycle. Analogs of this compound have been shown to induce cell cycle arrest, particularly at the G2/M checkpoint, in cancer cell lines. mdpi.com

For example, the 3-nitrophenylthiazolyl derivative (Compound 4d), which demonstrated good VEGFR-2 inhibitory activity, was also found to cause cell cycle arrest at the G1 and G2/M phases in the MDA-MB-231 breast cancer cell line. mdpi.com This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation. Another study on a different thiazole derivative (Compound 4c) showed a significant accumulation of MCF-7 breast cancer cells in the pre-G1 phase, indicative of apoptosis, but did not significantly affect the G2-M phase population. mdpi.com The specific effects on the cell cycle can vary depending on the full structure of the analog and the cancer cell line being studied. The induction of G2/M arrest is a key mechanism for many anticancer agents, and the evidence from analogs suggests that this compound could potentially share this property. frontiersin.orgfrontiersin.org

Effect of Thiazole Analog (Compound 4d) on MDA-MB-231 Cell Cycle Distribution
Cell Cycle PhaseControl (%)Compound 4d Treated (%)
G1-Increased
S--
G2/M-Increased
Pre-G1 (Apoptosis)-Increased

Qualitative representation of cell cycle analysis results. mdpi.com

Interaction with Chaperone Proteins (e.g., Heat Shock Protein 90 - Hsp90)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. wikipedia.org Consequently, Hsp90 has become an important target for cancer therapy. ecancer.org While the 2-aminothiazole scaffold is a versatile structure in medicinal chemistry, direct studies detailing the interaction of this compound or its close analogs with Hsp90 are not prominent in the available literature.

However, other compounds featuring a dimethoxyphenyl moiety have been investigated as Hsp90 inhibitors. For instance, 2',4'-dimethoxychalcone was found to disrupt Hsp90's chaperoning function and inhibit the growth of non-small cell lung cancer cells. nih.gov This suggests that the dimethoxyphenyl group could potentially contribute to binding within the ATP-binding pocket of Hsp90. The development of Hsp90 inhibitors often involves heterocyclic scaffolds, but further research is needed to specifically determine the potential of the this compound structure as an Hsp90 inhibitor. rti.org

Inhibition of Glycolytic Pathway Enzymes (e.g., Glutamine-Fructose-6-Phosphoamidamitransferase - GFAT)

Glutamine:fructose-6-phosphate amidotransferase (GFAT) is the rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP), which is crucial for producing substrates for glycosylation. nih.gov In cancer cells, this pathway is often upregulated, making GFAT a potential therapeutic target. nih.gov

A high-throughput screening campaign aimed at discovering novel GFAT inhibitors identified the 2-aminothiazole structure as a promising chemical scaffold. researchgate.net This discovery provides a strong rationale for investigating compounds like this compound as potential GFAT inhibitors. The inhibition of GFAT can disrupt cancer cell metabolism and sensitize them to other stresses. While specific inhibitory data for this compound against GFAT is pending, the identification of its core structure as a hit in inhibitor screening highlights a significant area for future research. researchgate.net

Anti-Inflammatory Mechanisms

5-Lipoxygenase (5-LOX) Inhibitory Activity

The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govbiorxiv.org Inhibition of 5-LOX is a well-established strategy for developing anti-inflammatory agents. Research has shown that N-aryl-thiazole-2-amine derivatives are effective 5-LOX inhibitors. nih.gov

A study investigating a series of 1,3-thiazole-2-amine analogs identified N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine as a particularly potent 5-LOX inhibitor. nih.govnih.gov This compound is a close structural analog of this compound, differing primarily in the substitution at the 5-position of the thiazole ring and having methyl groups instead of methoxy (B1213986) groups on the phenyl ring. The potent activity of this analog suggests that the 3,5-disubstituted N-phenyl-thiazol-2-amine scaffold is highly favorable for 5-LOX inhibition.

5-LOX Inhibitory Activity of a Thiazole Analog
CompoundDescription5-LOX IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Compound 3aN-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine0.127Zileuton0.18

Data from a high-throughput screening study of 1,3-thiazole-2-amine analogs. nih.gov

Cyclooxygenase (COX) Isoform Modulation (e.g., COX-2 selectivity)

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are critical targets in the development of anti-inflammatory drugs. tandfonline.com Selective inhibition of COX-2 over COX-1 is desirable to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The thiazole heterocycle is present in several known COX-2 inhibitors, including the NSAID Meloxicam. tandfonline.com

Studies on thiazole derivatives have explored their potential as selective COX-2 inhibitors. brieflands.com For example, a series of imidazo[2,1-b]thiazole derivatives containing a methylsulfonyl pharmacophore, which is known to confer COX-2 selectivity, were synthesized and showed highly potent and selective inhibition of the COX-2 isoenzyme. brieflands.com While these are structurally distinct from this compound, they highlight the utility of the thiazole core in targeting COX-2. The specific substitution pattern on the thiazole and its appended rings plays a crucial role in determining both the potency and selectivity of COX inhibition. nih.govresearchgate.net

COX-2 Inhibitory Activity of Imidazo[2,1-b]thiazole Analogs
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
Compound 6a>1000.08>1250
Celecoxib (Reference)---

Data for a representative potent and selective imidazo[2,1-b]thiazole analog. brieflands.com

Antimicrobial Activity Mechanisms (Antibacterial, Antifungal, Antitubercular)

Thiazole-containing compounds, including analogs of this compound, represent a significant class of antimicrobial agents. nih.govmdpi.com Their broad-spectrum activity stems from the ability to interfere with various essential microbial pathways. The 2-aminothiazole (2-AMT) fragment, in particular, is a privileged structure found in numerous successful antimicrobial drugs. mdpi.com Research has demonstrated that derivatives of this scaffold exhibit activity against Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), as well as various fungal pathogens. nih.govmdpi.comnih.gov The mechanisms underlying these activities are diverse and involve the inhibition of key enzymes crucial for microbial survival and proliferation.

A primary mechanism for the antifungal activity of many heterocyclic compounds, including thiazole derivatives, is the inhibition of lanosterol 14α-demethylase (CYP51). nih.govexlibrisgroup.com This cytochrome P450 enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govresearchgate.net By inhibiting CYP51, these compounds disrupt membrane integrity, leading to fungal growth inhibition and cell death. exlibrisgroup.com

Molecular docking studies have supported the role of CYP51 inhibition as a probable mechanism for the antifungal effects of newly synthesized heteroaryl thiazole derivatives. nih.govresearchgate.net These computational analyses predict that the thiazole scaffold can fit into the enzyme's active site, where the azole ring's nitrogen atom coordinates with the heme iron, a characteristic interaction for CYP51 inhibitors. exlibrisgroup.com The specificity of these inhibitors for the fungal enzyme over its human counterpart is a critical factor for their therapeutic use. nih.gov The development of dual inhibitors that target both CYP51 and other fungal pathways, such as histone deacetylase (HDAC), represents a promising strategy to combat drug-resistant fungal infections like azole-resistant candidiasis. nih.gov

Thiazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial for cellular signaling and survival in both pathogenic fungi and bacteria. nih.gov In fungi, Yeast Casein Kinase 2 (Yck2) has been identified as a promising antifungal target, as it regulates key aspects of pathogenicity in Candida albicans, including cell wall integrity and biofilm formation. researchgate.net

Structure-activity relationship studies on diarylpyrazole analogs, which share structural similarities with substituted thiazoles, have elucidated key interactions for Yck2 inhibition. A hydrogen-bond network between the inhibitor, a bound water molecule, and catalytic residues within the ATP-binding pocket is a key determinant of selectivity for fungal Yck2 over human kinases. researchgate.net Analogs have been developed that show remarkable selectivity for Yck2, providing a framework for translating human kinase inhibitors into specific antifungal agents. researchgate.net Beyond Yck2, thiazole-based compounds have been shown to inhibit other kinases, such as Casein Kinase II (CK2) and Glycogen Synthase Kinase-3beta (GSK3β), highlighting the scaffold's versatility in targeting these essential enzymes. nih.govnih.gov For instance, a derivative of 1,3-thiazole-5-carboxylic acid demonstrated potent inhibition of CK2 with an IC50 value of 0.4 μM. nih.gov

Peptide deformylase (PDF) is an essential metalloenzyme in bacteria that is required for protein maturation. nih.govnih.gov It catalyzes the removal of the N-formyl group from newly synthesized polypeptide chains, a process not found in the cytoplasm of mammalian cells, making PDF an attractive target for selective antibacterial agents. nih.govals-journal.com The inhibition of this enzyme leads to the accumulation of formylated proteins, disrupting bacterial growth. nih.govnih.gov While many known PDF inhibitors are pseudopeptide hydroxamic acids, the potential for other scaffolds, including thiazoles, to target this enzyme is an area of active research. nih.gov

In addition to PDF, other bacterial enzymes have been identified as potential targets for thiazole derivatives. Docking studies on certain heteroaryl thiazole compounds have suggested the inhibition of the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govresearchgate.net The antibacterial activity of various 2-aminothiazole derivatives has been confirmed through in vitro testing against a range of bacterial pathogens.

Table 1: Antibacterial Activity of Selected Thiazole Analogs

CompoundTarget OrganismMIC (mg/mL)MBC (mg/mL)Reference
Compound 3 Bacillus cereus0.230.47 nih.gov
Staphylococcus aureus0.470.94 nih.gov
Escherichia coli0.700.94 nih.gov
Compound 2 Bacillus cereus0.470.94 nih.gov
Staphylococcus aureus0.470.94 nih.gov
Escherichia coli0.941.87 nih.gov

Note: Compound 3 is characterized by a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol at position 2 of the thiazole ring. Compound 2 features a 2-methylisoquinolin-1(2H)-one substituent connected via N-propylpropionamide with the thiazole ring.

The search for new antitubercular agents has led to the investigation of various heterocyclic compounds, including those with thiazole and triazole cores. nih.govnih.gov These compounds can engage with multiple targets within Mycobacterium tuberculosis. For instance, some imidazo[2,1-b]thiazole-5-carboxamides have been developed as potent agents that target QcrB, a subunit of the electron transport chain, with MIC values as low as <10 nM. nih.gov

Another critical target is DprE1, an enzyme involved in the biosynthesis of the mycobacterial cell wall. nih.gov While benzimidazoles and dinitrophenyl triazoles have been identified as DprE1 inhibitors, the structural features of these compounds provide insights for designing thiazole-based inhibitors against this target. nih.gov Furthermore, studies on triazole thiol derivatives have identified β-ketoacyl ACP synthase I (KasA) as a potential cellular target. mdpi.com Computational studies, including docking and molecular dynamics simulations, suggest that these inhibitors can form hydrogen bonds with catalytic histidine residues in the active site of KasA, thereby blocking the access of fatty acid substrates. mdpi.com The activity of thiazole analogs against M. tuberculosis has been demonstrated, with some N-thiazolylcarboxamides showing promising MIC values against the H37Ra strain. mdpi.com

Cholinesterase Inhibition Mechanisms

Analogs of this compound have been extensively investigated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com The thiazole ring serves as an effective pharmacophore for AChE inhibition, and derivatives incorporating this scaffold have shown potent and selective activity. nih.govmdpi.com

Numerous studies have synthesized and evaluated series of thiazole derivatives, identifying compounds with IC50 values in the nanomolar to low micromolar range. mdpi.comsemanticscholar.org For example, a series of thiazolylhydrazone derivatives yielded compounds with potent AChE inhibitory activity. mdpi.com Compound 2i from this series was identified as the most active agent, with an IC50 value of 0.028 ± 0.001 µM, which is comparable to the reference drug donepezil (IC50 = 0.021 ± 0.001 µM). mdpi.com Similarly, another study identified compound 3c , with a methoxy group at the para position of a benzene (B151609) ring, as a potent AChE inhibitor with an IC50 of 0.0317 µM. nih.gov

Kinetic studies performed on the most potent inhibitors, such as compound 2i , have revealed a reversible and mixed-type inhibition mechanism. mdpi.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, a mechanism similar to that of donepezil. mdpi.com Molecular docking studies have further elucidated the binding modes of these inhibitors within the AChE active site. These studies show key interactions, such as π-π stacking between the thiazole ring and the indole of Trp286, and between other aromatic moieties of the inhibitor and residues like Trp86 and Tyr341. nih.gov Most of these synthesized compounds show high selectivity for AChE over butyrylcholinesterase (BChE). mdpi.com

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiazole Analogs

Compound IDStructure DescriptionAChE IC50 (µM)Reference
2a Thiazolylhydrazone derivative0.063 ± 0.003 mdpi.com
2b Thiazolylhydrazone derivative0.056 ± 0.002 mdpi.com
2e Thiazolylhydrazone derivative0.040 ± 0.001 mdpi.com
2g Thiazolylhydrazone derivative0.031 ± 0.001 mdpi.com
2i Thiazolylhydrazone derivative0.028 ± 0.001 mdpi.com
3c Thiazolylhydrazone with p-methoxybenzene0.0317 nih.gov
Donepezil Reference Drug0.021 ± 0.001 mdpi.com

Inhibition of Butyrylcholinesterase (BChE) Activity

For instance, a study on a series of thiazolylhydrazone derivatives revealed that while many compounds showed a weak inhibitory effect on BChE, their inhibitory activity against acetylcholinesterase (AChE) was more pronounced. mdpi.com This suggests a degree of selectivity in the interaction of these particular analogs with the two different cholinesterase enzymes. In another study, a series of 5-nitrothiophene-thiazole derivatives were tested for their anticholinesterase characteristics. The results indicated that these compounds exhibited inhibition against BChE in a range of 13.03% to 63.29% at a concentration of 80 µg/mL. cumhuriyet.edu.tr

Further research on benzimidazole-based thiazoles identified analogs with good inhibitory potential against both AChE and BChE. researchgate.net Similarly, a novel dual inhibitor of both AChE and BChE was identified, showing a concentration-dependent inhibition of both enzymes, with a greater activity observed against BChE. nih.gov These findings underscore the potential of the 2-aminothiazole scaffold as a template for the design of cholinesterase inhibitors. The inhibitory activity is often influenced by the nature and position of the substituents on the phenyl ring attached to the thiazole core.

The following table summarizes the in vitro BChE inhibitory activity of selected 2-aminothiazole analogs, providing a comparative overview of their potency.

CompoundBChE InhibitionIC₅₀ (µM)Reference
Thiazolylhydrazone derivativesWeakN/A mdpi.com
5-Nitrothiophene-thiazole derivatives13.03–63.29% at 80 µg/mLN/A cumhuriyet.edu.tr
Benzimidazole-based thiazole analogGoodN/A researchgate.net
ZINC390718 (a 2-aminothiazole derivative)Significant241.1 nih.gov
N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesDual inhibition58.0–277.5 mdpi.com

Other Potential Biological Activities (General to 2-Aminothiazole Scaffold)

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net Beyond cholinesterase inhibition, this heterocyclic motif has been explored for various other therapeutic applications based on its diverse mechanistic actions.

Antiviral Activity Investigations

The 2-aminothiazole scaffold has been identified as a promising framework for the development of antiviral agents. nih.gov In vitro studies have demonstrated the potential of 2-aminothiazole derivatives to inhibit the replication of various viruses. For example, a series of novel aminothiazole derivatives were synthesized and evaluated for their antiviral activity against the influenza A/Puerto Rico/8/34 H1N1 strain in Madin-Darby Canine Kidney (MDCK) cells. nih.gov

One particular compound from this series, bearing a 4-trifluoromethylphenyl substituent on the thiazole ring, exhibited significant antiviral activity that was comparable to the standard antiviral drugs oseltamivir and amantadine. nih.govelsevierpure.com This suggests that specific substitutions on the 2-aminothiazole core can lead to potent inhibition of viral replication. The mechanism of action for these compounds is an area of ongoing research, but it is believed that they may interfere with viral entry, replication, or release from host cells. Further investigations into the structure-activity relationships of these derivatives could lead to the development of new and effective antiviral therapies. nih.gov

Antioxidant Mechanisms

The 2-aminothiazole scaffold has also been associated with antioxidant properties. The mechanism of action is often attributed to the ability of these compounds to act as free radical scavengers. nih.gov In vitro studies have shown that certain 2-aminothiazole derivatives can effectively neutralize reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage.

For instance, a synthesized derivative, 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, demonstrated significant antioxidant potential by scavenging free radicals. nih.gov Another study on novel aminothiazole derivatives with various substituents on the thiazole ring showed antioxidant activity as determined by DPPH radical scavenging, reducing power, and FRAP methods. elsevierpure.com The antioxidant capacity of these compounds is often dependent on the electronic properties of the substituents on the thiazole ring, which can influence their ability to donate an electron or a hydrogen atom to a free radical, thereby stabilizing it.

Adenosine Receptor Antagonism Mechanisms

Derivatives of the 2-aminothiazole scaffold have been investigated as antagonists of adenosine receptors. nih.gov These G-protein-coupled receptors (A1, A2A, A2B, and A3) are involved in a multitude of physiological processes, and their modulation is a target for various therapeutic interventions. nih.gov

In vitro studies have shown that certain 2-aminothiazole derivatives can act as moderately active antagonists at human adenosine A1 and/or A2A receptors, with lower potency at the A3 receptor. nih.gov The mechanism of antagonism involves the compound binding to the adenosine receptor, thereby blocking the binding of the endogenous agonist, adenosine. This prevents the initiation of the downstream signaling cascade that is normally triggered by adenosine binding. The affinity and selectivity of these compounds for the different adenosine receptor subtypes are influenced by the specific chemical groups attached to the 2-aminothiazole core. nih.govrsc.org Further modification of the 2-aminothiazole scaffold has led to the development of derivatives with improved affinity and selectivity for specific adenosine receptor subtypes, highlighting the potential of this chemical class in developing novel therapeutics targeting the adenosinergic system. nih.govrsc.orgresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr of 5 3,5 Dimethoxyphenyl Thiazol 2 Amine Derivatives

Influence of Substituents on the Thiazole (B1198619) Ring for Biological Potency and Selectivity

The thiazole ring is a versatile scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. mdpi.comnih.gov Substitutions at the C-2, C-4, and C-5 positions of the thiazole nucleus are critical for modulating the pharmacological profile of these compounds. mdpi.com

The amino group at the C-2 position of the thiazole ring is a frequent site for chemical modification aimed at enhancing biological activity. nih.gov SAR studies indicate that the nature of the substituent on this amino group can drastically alter the compound's potency.

For instance, in a series of 4-(3,4,5-trimethoxyphenyl)thiazole derivatives, which are structurally related to the subject compound, the moiety at the C-2 position had a profound effect on antiproliferative activities. The order of potency was found to be N-methylamino > methyl >> N,N-dimethylamino. researchgate.net Replacing the primary amino group with an N-methylamino group led to variable effects depending on the cancer cell line but significantly improved activity against MCF-7 breast cancer cells. researchgate.net However, increasing the steric bulk further, such as with an N,N-dimethylamino group, resulted in a substantial decrease in activity. researchgate.net

Acylation of the C-2 amino group is another common strategy. The introduction of 2-arylamido and 2-alkylamido groups has been shown to yield compounds with potent antiproliferative activity. nih.gov Studies have demonstrated that aromatic substitutions, such as a benzamido group, generally confer greater antitumor activity than aliphatic substitutions. nih.gov The length of an acyl chain can also be a determining factor; a propanamido function at the 2-amino position was found to be more effective than a 2-acetamido moiety. nih.gov

Conversely, the introduction of a chlorine atom on the 2-amino group has been reported to cause a significant decrease in cytotoxic activity. nih.gov

Modification at C-2 Amino GroupObserved Effect on Biological ActivityReference Compound(s)Source
N-Methylamino (NHCH₃)Variable; decreased antiproliferative activity in some cell lines but increased potency in MCF-7 cells.2-amino vs 2-N-methylamino-4-(3,4,5-trimethoxyphenyl)-5-arylthiazoles researchgate.net
N,N-Dimethylamino (N(CH₃)₂)Caused a 1-2 log decrease in antiproliferative activity compared to N-methylamino.2-N-methylamino vs 2-N,N-dimethylamino-4-(3,4,5-trimethoxyphenyl)-5-arylthiazoles researchgate.net
Aromatic Acylamido (e.g., Benzamido)Remarkably increased antiproliferative activity compared to alkylamido derivatives.2-Alkylamido vs 2-Arylamido-4-(isothiocyanatomethyl)thiazoles nih.gov
Longer Acyl Chain (Propanamido)Improved antitumor activity more than a shorter (acetamido) chain.2-Acetamido vs 2-Propanamido-thiazole derivatives nih.gov
N-ChloroSignificantly decreased cytotoxic activity.2-amino vs 2-N-chloroamino thiazole derivatives nih.gov

The C-4 position of the thiazole ring is another critical point for substitution, often bearing aryl groups in many biologically active derivatives. nih.gov SAR analyses have shown that benzylic amines and 4,5-butylidene substitutions at this position can be beneficial for improving cytotoxicity. nih.gov Conversely, the incorporation of a simple methyl group at the C-4 position has been shown to decrease potency in certain series of 2-aminothiazole (B372263) compounds. nih.gov

In many potent anticancer agents designed as tubulin polymerization inhibitors, the C-4 position is occupied by a 3,4,5-trimethoxyphenyl ring, highlighting the importance of this substitution for specific biological targets. nih.gov

The C-5 position, which in the parent compound is substituted with the 3,5-dimethoxyphenyl group, is highly sensitive to modification. Even minor changes can lead to a significant loss of biological activity. For example, in one study on thiazole derivatives as inhibitors of cancer cell migration, the addition of a methyl group to the C-5 position of the thiazole ring resulted in a nearly complete loss of activity. nih.govnih.gov

Role of the Dimethoxyphenyl Moiety in Binding Affinity and Biological Activity

The dimethoxyphenyl moiety is a crucial pharmacophoric element, particularly in derivatives designed to mimic natural products like combretastatin (B1194345) A-4, a potent tubulin inhibitor. researchgate.net The methoxy (B1213986) groups play a vital role in the molecule's interaction with its biological targets.

The specific arrangement of methoxy groups on the phenyl ring is critical for biological activity. While direct SAR studies comparing 3,5-dimethoxy with 2,5-dimethoxy isomers for 5-phenylthiazol-2-amine (B1207395) are not extensively detailed in the literature, broader studies on related phenyl-substituted heterocycles consistently demonstrate that positional isomerism profoundly impacts potency.

For example, in studies of 4-phenylthiazoles, electron-donating groups like methoxy are well-tolerated at various positions, but the specific location (ortho, meta, or para) dictates the inhibitory potency against different enzymes. Similarly, studies on benzothiazole-phenyl analogs showed that placing methoxy groups at the ortho position of the phenyl ring yielded potent dual inhibitors, whereas modifications at the meta and para positions led to a loss of potency against certain targets. researchgate.net In other series, the 3,4-dimethoxyphenyl arrangement was found to be beneficial for antibacterial activity. The 3,4,5-trimethoxyphenyl substitution pattern is particularly well-studied and is considered fundamental for the high antiproliferative activity of many tubulin inhibitors. mdpi.comresearchgate.net These findings collectively suggest that the 3,5-dimethoxy arrangement in the subject compound is a key determinant of its specific biological profile, and any change to this pattern, such as to a 2,5- or 3,4-dimethoxy arrangement, would be expected to significantly alter its binding affinity and activity.

The presence of the methoxy groups on the phenyl ring is often essential for potent biological activity. These groups can form crucial hydrogen bonds and hydrophobic interactions within the binding pocket of a target protein. In the context of tubulin inhibitors, the 3,4,5-trimethoxyphenyl moiety is a key feature for binding to the colchicine (B1669291) site. researchgate.net The methoxy groups contribute to the required electronic and steric properties for effective binding.

Modification of Phenyl Methoxy GroupsPredicted/Observed Effect on Biological ActivityRationale/ContextSource
Positional Isomerism (e.g., 3,5- vs 3,4-)Significant change in activity and selectivity.Activity is highly dependent on the specific methoxy substitution pattern (ortho, meta, para). The 3,4,5-trimethoxy pattern is often optimal for anticancer activity. mdpi.comresearchgate.net
Absence of Methoxy GroupsLikely significant loss of potency.Methoxy groups are often crucial for binding affinity to biological targets like tubulin. researchgate.net
Demethylation (to Hydroxyl Groups)Significant alteration of activity due to changes in polarity and hydrogen bonding potential.Changes electronic and steric properties, which would affect binding to the target protein.

Conformational Requirements for Optimized Ligand-Receptor Interactions

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with a biological target. For derivatives of 5-(3,5-Dimethoxyphenyl)thiazol-2-amine, the relative orientation of the thiazole and the dimethoxyphenyl rings is of primary importance for effective ligand-receptor binding. While specific conformational analysis studies on this compound are not extensively available in public literature, molecular modeling and computational studies on structurally related 5-arylthiazole derivatives provide valuable insights into the key conformational features that likely govern its biological activity.

Molecular docking simulations performed on analogous 2-aminothiazole compounds often reveal that a certain degree of planarity or a specific twist between the aromatic rings is necessary for potent biological activity. For instance, a co-planar arrangement might enhance pi-stacking interactions with aromatic residues in the receptor, whereas a more twisted conformation might be required to fit into a sterically constrained binding site. The methoxy groups at the 3 and 5 positions of the phenyl ring can also influence the preferred conformation due to steric hindrance and electronic effects, potentially favoring a non-planar arrangement.

Table 1: Postulated Conformational Features and Their Impact on Receptor Binding

Conformational FeaturePostulated Impact on Ligand-Receptor Interaction
Dihedral AngleInfluences the overall molecular shape and fit within the receptor's binding pocket. A specific angle may be required for optimal interaction.
Ring PlanarityA more planar conformation could enhance pi-stacking interactions with aromatic amino acid residues in the receptor.
Orientation of 2-Amino GroupCritical for forming hydrogen bonds with the receptor, acting as a primary anchor point for the ligand.
Conformation of Methoxy GroupsCan influence the preferred dihedral angle through steric effects and may participate in additional interactions within the binding site.

Correlation of Physicochemical Parameters with Biological Response

The biological response of a series of related compounds can often be correlated with their physicochemical properties. For derivatives of this compound, parameters such as lipophilicity, electronic effects, and steric bulk are expected to play a significant role in their activity. Quantitative Structure-Activity Relationship (QSAR) studies on broader classes of 2-aminothiazole derivatives have established general trends that can be extrapolated to understand the potential behavior of this specific compound and its analogues.

Electronic Effects: The electronic properties of the substituents on the aromatic rings can significantly influence the biological activity. The electron-donating nature of the methoxy groups at the 3 and 5 positions of the phenyl ring increases the electron density of the aromatic system. This can affect the strength of interactions with the receptor, such as pi-pi or cation-pi interactions. Furthermore, the electronic environment of the 2-amino group on the thiazole ring is critical for its hydrogen bonding capacity. Substituents that modulate the basicity of this amino group can therefore have a profound effect on the ligand's binding affinity.

Steric Bulk: The size and shape of the molecule, dictated by the steric bulk of its constituent groups, are fundamental to its ability to fit into a receptor's binding site. The 3,5-dimethoxy substitution pattern on the phenyl ring presents a specific steric profile. Any modifications to this substitution pattern, such as the introduction of larger or smaller groups, would alter the steric hindrance and could either enhance or diminish the binding affinity depending on the topology of the receptor pocket. For instance, if the binding site is sterically constrained, bulkier substituents may prevent the molecule from binding effectively. Conversely, if there are unfilled pockets in the receptor, the addition of larger groups that can occupy these spaces may lead to an increase in binding affinity.

Table 2: Correlation of Physicochemical Parameters with Predicted Biological Response

Physicochemical ParameterInfluence on Biological ResponseExample of Structural Modification
Lipophilicity (logP) Affects absorption, distribution, and metabolism. An optimal range is typically required for in vivo efficacy.Introduction of polar groups (e.g., -OH) to decrease logP; addition of alkyl chains to increase logP.
Electronic Effects Modulates the strength of ligand-receptor interactions, such as hydrogen bonding and aromatic interactions.Substitution with electron-withdrawing groups (e.g., -NO2) or electron-donating groups (e.g., -OCH3) on the phenyl ring.
Steric Bulk Determines the complementarity of the ligand with the receptor's binding site.Replacement of methoxy groups with smaller (e.g., -H) or larger (e.g., -OPh) substituents.

Future Research Directions and Therapeutic Potential of 5 3,5 Dimethoxyphenyl Thiazol 2 Amine Analogs

Rational Design of Next-Generation Thiazole (B1198619) Derivatives with Enhanced Target Specificity and Affinity

The rational design of new analogs of 5-(3,5-dimethoxyphenyl)thiazol-2-amine is crucial for enhancing their potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core structure to optimize interactions with biological targets. nih.gov

Key strategies for rational design include:

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring significantly influences biological activity. While the lead compound features a 3,5-dimethoxy substitution, exploring other substitutions could enhance target affinity. For example, studies on other thiazole series have shown that electron-withdrawing groups like chloro, bromo, or nitro, or electron-donating groups like methoxy (B1213986), can modulate anticancer and antibacterial activities. frontiersin.orgmdpi.com The introduction of a coumarin (B35378) or benzofuran (B130515) moiety can also impact efficacy. frontiersin.org

Substitution at the Thiazole Core: The thiazole ring itself offers positions for modification. The 2-amino group is a key feature, but its derivatization into amides, ureas, or other functional groups can lead to new interactions with target proteins. nih.gov Modifications at the 4-position of the thiazole ring have also been shown to have remarkable effects on potency. nih.gov

Molecular Hybridization: A promising approach involves combining the thiazole scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. nih.gov This strategy aims to develop multi-targeted agents, for instance, by linking the thiazole core to moieties known to inhibit other key enzymes or receptors in a disease pathway. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Thiazole Analogs
Modification SiteModification StrategyPotential Impact on Biological ActivityReference Example
Phenyl Ring (at C5 of thiazole)Varying substituents (e.g., -Cl, -Br, -OCH3, -NO2)Modulates potency and selectivity against cancer cell lines and bacterial strains. frontiersin.orgmdpi.comCompound 11f with 4-OMe and Br substitutions showed potent antiproliferative activity. frontiersin.org
Thiazole Ring (at N2)Derivatization of the amino group (e.g., amides, Schiff bases)Can improve binding affinity and introduce new interactions with the target. jpionline.orgSynthesis of N-(thiazol-2-yl)acetamide derivatives. mdpi.com
Thiazole Ring (at C2 or C4)Introduction of hydrophobic moieties (e.g., phenyl, thienyl)Can be well-tolerated and influence antiproliferative activity. nih.gov2-aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles as tubulin inhibitors. nih.gov
Overall StructureMolecular Hybridization with other pharmacophoresCreation of multi-targeted agents with potentially synergistic effects. nih.govPyridazinone-thiazole hybrids with anticonvulsant activity. mdpi.com

Exploration of Novel Biological Targets Amenable to Thiazole-Based Ligands

While the dimethoxyphenyl substitution pattern suggests tubulin as a primary target, the versatile thiazole scaffold is known to interact with a wide range of biological molecules. acs.orgsciencescholar.us A crucial future direction is to screen analogs of this compound against a diverse panel of targets to uncover new therapeutic applications.

Many thiazole derivatives have been shown to efficiently inhibit various enzymes and enzymatic pathways involved in cancer, such as tyrosine kinases, B-RAF, and PI3K/mTOR. nih.govnih.gov The identification of novel protein targets is a key approach in modern drug discovery. nih.gov

Potential targets for thiazole-based analogs include:

Kinases: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are well-established targets in cancer therapy. nih.govnih.gov Thiazole derivatives have shown potent inhibitory activity against these kinases. mdpi.com

Sirtuins: SIRT2 has emerged as a target in cancer and neurodegenerative diseases, and novel thiazole-based compounds have been identified as SIRT2 inhibitors. mdpi.com

PI3K/mTOR Pathway: This pathway is frequently dysregulated in cancer. Novel thiazole derivatives have been synthesized and evaluated as PI3Kα/mTOR dual inhibitors. nih.gov

Apoptosis Regulators: The anti-apoptotic Bcl-2 proteins are significant targets for cancer therapy, and thiazole-based molecules have been designed to induce apoptosis. researchgate.net

Microbial Enzymes: With rising antibiotic resistance, there is a need for new antibacterial agents. Thiazole derivatives have demonstrated significant antibacterial efficacy, potentially by inhibiting enzymes like DNA gyrase. frontiersin.orgnih.gov

Table 2: Potential Biological Targets for Thiazole-Based Analogs
Target ClassSpecific Target ExampleTherapeutic AreaReference
Protein KinasesVEGFR-2, EGFR, PI3Kα, mTOROncology nih.govnih.govnih.gov
SirtuinsSIRT2Oncology, Neurodegenerative Diseases mdpi.com
Apoptosis RegulatorsBcl-2Oncology researchgate.net
MicrotubulesTubulin PolymerizationOncology acs.orgnih.gov
Bacterial EnzymesDNA GyraseInfectious Diseases frontiersin.org
Lipoxygenase5-Lipoxygenase (5-LOX)Inflammation nih.gov

Integration of Advanced Computational Approaches for Accelerated Drug Discovery and Optimization

Advanced computational tools are indispensable for accelerating the drug discovery pipeline for thiazole analogs. nih.gov These methods allow for the rapid screening of virtual libraries, prediction of drug-like properties, and elucidation of binding mechanisms, thereby reducing the time and cost associated with experimental studies. researchgate.net

Computational workflows typically involve:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to screen virtual compounds and to understand the binding interactions of active molecules, helping to rationalize SAR data and guide the design of more potent inhibitors. mdpi.comnih.gov

Pharmacophore Modeling and Ligand-Based Design: When the 3D structure of the target is unknown, models can be built based on the structures of known active ligands. This approach helps in identifying the key chemical features required for biological activity. mdpi.com

In Silico ADME-Toxicity Prediction: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties early in the discovery process is crucial. Web-based tools can calculate physicochemical descriptors and predict pharmacokinetic properties and potential toxicity, helping to prioritize compounds with favorable drug-like profiles. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to analyze conformational changes and the stability of binding interactions. researchgate.net

Table 3: Computational Approaches in Thiazole Analog Drug Discovery
Computational MethodApplication in Drug DiscoveryKey OutcomeReference
Molecular DockingVirtual screening; predicting binding modes and affinities.Identification of potential hits; rationalization of SAR. mdpi.comnih.gov
Pharmacophore ModelingIdentifying essential structural features for activity.Guiding the design of novel scaffolds with desired activity. mdpi.com
ADME-T PredictionEvaluating drug-likeness and potential toxicity profiles in silico.Prioritization of candidates with favorable pharmacokinetic properties. nih.govresearchgate.net
Molecular Dynamics (MD)Analyzing the stability and dynamics of ligand-protein complexes.Understanding conformational changes and confirming binding stability. researchgate.net

Development of Sustainable and Scalable Synthetic Methodologies for Active Analogs

As promising lead compounds emerge, the development of efficient, cost-effective, and environmentally friendly synthetic methods becomes paramount. nih.gov Conventional synthesis methods for thiazoles often involve hazardous reagents and generate significant waste. nih.gov Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. dntb.gov.ua

Future research in this area should focus on:

Green Synthetic Routes: Employing renewable starting materials, non-toxic catalysts, and environmentally benign solvents. nih.gov

Innovative Techniques: Utilizing methods like microwave irradiation and ultrasound-assisted synthesis can offer advantages such as reduced reaction times, milder conditions, and higher yields. nih.govnih.govmdpi.com

Catalysis: The use of recyclable biocatalysts, such as chitosan-based hydrogels, can improve the efficiency and sustainability of the synthesis process. nih.govmdpi.com

Scalability: Ensuring that the developed synthetic protocols are not only green but also scalable to produce sufficient quantities of the active pharmaceutical ingredient for further preclinical and clinical development. nih.gov

The classic Hantzsch thiazole synthesis remains a cornerstone, but modern variations and novel protocols are continually being developed to improve efficiency and substrate scope. jpionline.orgnih.gov The development of robust and sustainable synthetic strategies is a critical step in translating a promising thiazole analog from a laboratory curiosity into a viable therapeutic agent.

Table 4: Comparison of Synthetic Methodologies for Thiazole Analogs
MethodologyDescriptionAdvantagesDisadvantagesReference
Conventional SynthesisOften involves hazardous reagents, harsh conditions, and multi-step processes.Well-established and versatile.Generates substantial waste, environmental concerns. nih.gov
Microwave IrradiationUses microwave energy to heat reactions rapidly and uniformly.Reduced reaction times, higher yields, increased purity.Requires specialized equipment, scalability can be a challenge. nih.gov
Ultrasound-Assisted SynthesisUses ultrasonic waves to accelerate chemical reactions.Mild conditions, shorter reaction times, high yields.Specialized equipment needed. nih.govmdpi.com
Green CatalysisEmploys renewable, non-toxic, and recyclable catalysts (e.g., biocatalysts).Eco-friendly, catalyst can be reused, high efficiency.Catalyst development and optimization may be required. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 5-(3,5-Dimethoxyphenyl)thiazol-2-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via [3 + 2] cycloaddition reactions. For example, reacting (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,5-dimethoxyphenyl)acrylonitrile with tributyltin azide yields tetrazole analogs with the 3,5-dimethoxyphenyl moiety . Thioglycolic acid-mediated cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is another route, with reflux in 1,4-dioxane and catalytic piperidine optimizing yield .
  • Key Variables : Solvent choice (e.g., toluene for azeotropic water removal), reaction time (5–24 hours), and stoichiometry (1:1 molar ratio of aldehyde to precursor) critically affect purity and yield .

Q. How is the crystal structure of this compound derivatives determined, and what structural features are critical for stability?

  • Technique : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks . For example, dihedral angles between the thiazole and dimethoxyphenyl rings (e.g., 23.91–84.47°) influence molecular packing .
  • Critical Features : Intramolecular hydrogen bonds (e.g., N–H···N) and π-π stacking between aromatic rings stabilize crystal lattices. Planarity deviations (r.m.s. <0.15 Å) correlate with reduced steric hindrance .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for this compound analogs be resolved across different studies?

  • Analysis Framework :

Structural Variations : Compare substituents (e.g., methoxy vs. trifluoromethyl groups) and their impact on bioactivity .

Assay Conditions : Normalize data by cell line (e.g., MCF-7 vs. HEPG-2), incubation time, and DMSO concentration (<0.5% to avoid solvent toxicity) .

Statistical Validation : Use IC₅₀ values from SRB assays with triplicate measurements and reference controls (e.g., CHS-828 antitumor agent) .

  • Example : A 2020 study reported IC₅₀ = 2.1 µM against DLD-1 colon cancer cells, while a 2016 study noted IC₅₀ = 8.5 µM. Discrepancies may arise from differences in tetrazole vs. thiadiazole substituents .

Q. What computational methods are used to predict the electronic properties of this compound, and how do they correlate with experimental data?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (e.g., 4.2 eV for thiadiazole analogs) and electrostatic potential maps .
  • Molecular Docking : Simulate binding to biological targets (e.g., EGFR kinase) using AutoDock Vina. A 2018 study showed a docking score of −9.1 kcal/mol for thiazole derivatives .
    • Validation : Compare computed NMR shifts (e.g., δ 6.85–7.11 ppm for aromatic protons) with experimental ^1H-NMR spectra .

Key Methodological Notes

  • Crystallography : Use SHELXL for anisotropic refinement and PLATON to validate hydrogen bonds .
  • Biological Assays : Include WI-38 normal fibroblast controls to assess selectivity indices .
  • Synthetic Optimization : Monitor reactions via TLC (hexane:EtOAc = 3:1) and purify by recrystallization (acetone/water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.